molecular formula C24H27N5O2S B2675572 N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251586-32-9

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2675572
CAS No.: 1251586-32-9
M. Wt: 449.57
InChI Key: RZLQYKHVFUCMHF-UHFFFAOYSA-N
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Description

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrimidine core substituted with a sulfanyl-acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The benzyl group on the acetamide nitrogen distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-benzyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-11-13-29(14-12-28)22-15-24(27-18-26-22)32-17-23(30)25-16-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLQYKHVFUCMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The benzyl group is attached to the acetamide moiety through a condensation reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetam

Biological Activity

N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzyl group, a piperazine moiety, and a pyrimidine ring. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Property Value
Molecular FormulaC23H26N4OS
Molecular Weight426.54 g/mol
IUPAC NameN-benzyl-2-{6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Research indicates that this compound may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in neurological processes.

Key Mechanisms:

  • Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and cognition.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Signal Transduction Modulation : By interacting with signaling pathways, it may affect gene expression and protein synthesis.

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. In a forced swim test, the compound significantly reduced immobility time, suggesting enhanced mood-related behaviors.

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic activity against various cancer cell lines. Notably, it exhibited an IC50 value lower than standard chemotherapeutic agents in several assays.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant potential using the forced swim test.
    • Results : Mice treated with N-benzyl-2 showed a statistically significant decrease in immobility compared to control groups, indicating potential as an antidepressant.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects against breast cancer cell lines.
    • Results : The compound demonstrated IC50 values of 15 µM against MCF7 cells and 20 µM against MDA-MB-231 cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the acetamide nitrogen or pyrimidine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent (R) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) logP/Polar Surface Area Key References
Target Compound Benzyl C24H27N5O2S* ~463.6 (estimated) N/A N/A Estimated logP: ~5.0† -
N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide () Cyclohexyl C23H31N5O2S 465.6 N/A N/A N/A
M179-4759 () 4-Methylphenyl C24H27N5O2S 449.57 N/A N/A logP: 5.0009; PSA: 56.007
M179-4762 () 2,4,6-Trimethylphenyl C26H31N5O2S 477.63 N/A N/A N/A
N-(4-fluoro-2-methylphenyl)-...acetamide (, Compound 4) 4-Fluoro-2-methylphenyl C24H26FN5O2S 467.56 N/A N/A N/A
N-(5-chloro-2-methoxyphenyl)-...acetamide () 5-Chloro-2-methoxyphenyl C24H26ClN5O3S 500.01 N/A N/A N/A

*Estimated based on M179-4759 (C24H27N5O2S) with benzyl substitution.
†Predicted using ’s logP data for analogous structures.

Key Observations

Substituent Impact on Molecular Weight :

  • The benzyl group in the target compound increases molecular weight compared to the 4-methylphenyl analog (M179-4759, 449.57 vs. ~463.6) .
  • Bulky substituents (e.g., 2,4,6-trimethylphenyl in M179-4762) further elevate molecular weight to 477.63 .

Synthesis Challenges: Yields for related compounds vary widely.

Physicochemical Properties: The 4-methylphenyl analog (M179-4759) has a logP of 5.0009 and polar surface area (PSA) of 56.007 , indicating moderate lipophilicity and solubility.

Biological Implications :

  • Halogenated analogs (e.g., 4-fluoro-2-methylphenyl in ) may exhibit improved binding to hydrophobic pockets in target proteins .
  • The methoxyphenyl-piperazine moiety (common across all analogs) is associated with receptor modulation (e.g., serotonin or dopamine receptors) .

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